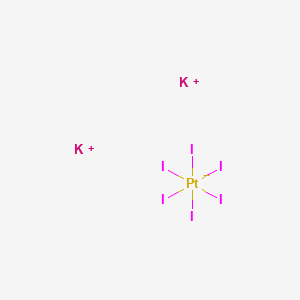
Potassium hexaiodoplatinate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexaiodoplatinate(IV) is a chemical compound with the molecular formula K2PtI6 . It has a molecular weight of 1001.66 .
Molecular Structure Analysis
The molecular structure of Potassium hexaiodoplatinate(IV) is described by the formula K2PtI6 . Further structural studies are needed for a more detailed understanding .Scientific Research Applications
Potassium hexaiodoplatinate(IV) has been studied for its electrochemical properties. For instance, it has been used in polarography, a technique for analyzing ion concentrations, to study the reduction behavior of coordination compounds of platinum (Hall & Plowman, 1955).
The compound is significant in the synthesis and crystallography of various platinum-based complexes. Research on hexaiodoplatinates(IV) has contributed to understanding their structural parameters and properties (Thiele, Mrozek, Kämmerer, & Wittmann, 1983).
Studies on the hydrolysis of hexaiodoplatinate(IV) have provided insights into the stability and behavior of platinum(IV) complexes in aqueous solutions, which is essential for various chemical processes (Corain & Poë, 1967).
In material science, especially in the development of hybrid materials, hexaiodoplatinate(IV) has been utilized to study hydrogen bonding and structural evolution in hybrid platinum(IV) iodides, which are related to perovskite structures important in optoelectronics (Evans et al., 2018).
The compound plays a role in the pharmaceutical industry, particularly in cancer therapy. It's used in the synthesis of platinum-based antitumor agents, as demonstrated in studies involving the preparation of platinum complexes like tetraplatin (Wyrick & Chaney, 1990).
Potassium hexaiodoplatinate(IV) is integral in advancing platinum-based chemotherapy, contributing to the development of novel delivery systems and strategies to improve the efficacy of platinum(II) anticancer therapy (Han, Sun, Wang, & He, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
dipotassium;hexaiodoplatinum(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6HI.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJBUDJCJPWKRQ-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].I[Pt-2](I)(I)(I)(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I6K2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)